(3S,4R,5S)-thiane-2,3,4,5-tetrol
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Overview
Description
(3S,4R,5S)-thiane-2,3,4,5-tetrol is a sulfur-containing heterocyclic compound with four hydroxyl groups attached to a six-membered thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-thiane-2,3,4,5-tetrol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a dithiol with a diol in the presence of a catalyst to form the thiane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5S)-thiane-2,3,4,5-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form thiane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiane-2,3,4,5-tetraone, while reduction could produce thiane-2,3,4,5-tetrol derivatives with fewer hydroxyl groups.
Scientific Research Applications
(3S,4R,5S)-thiane-2,3,4,5-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3S,4R,5S)-thiane-2,3,4,5-tetrol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The sulfur atom in the thiane ring can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiane-2,3,4,5-tetraone: Similar structure but with ketone groups instead of hydroxyl groups.
Thiane-2,3,4,5-tetrol derivatives: Compounds with different substituents on the thiane ring.
Uniqueness
(3S,4R,5S)-thiane-2,3,4,5-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies .
Properties
IUPAC Name |
(3S,4R,5S)-thiane-2,3,4,5-tetrol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVJFKXOINHVGD-ZRMNMSDTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(S1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(S1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089580-30-1 |
Source
|
Record name | (3S,4R,5S)-thiane-2,3,4,5-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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